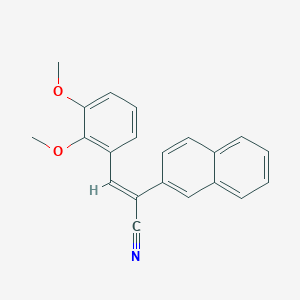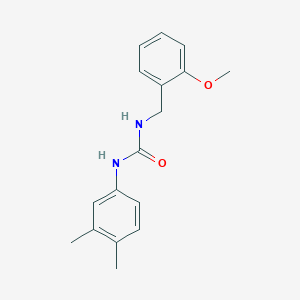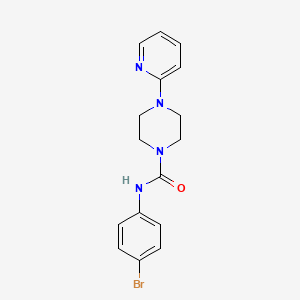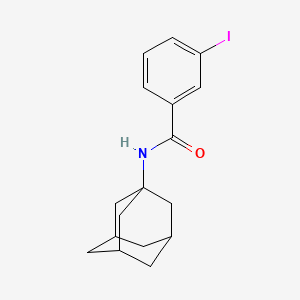
3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile, also known as DAPN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DAPN is a member of the acrylonitrile family, which is known for its diverse range of biological and chemical properties.
作用機序
The mechanism of action of 3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the compound with various receptors and enzymes in the body. This compound has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood and behavior. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In one study, this compound was shown to improve cognitive function in mice, possibly through its interaction with the dopamine D2 receptor. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using 3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile in lab experiments is its unique chemical and biological properties. This compound has been shown to have excellent charge transport properties, making it an ideal candidate for use in electronic devices. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a potential candidate for the treatment of a variety of diseases.
One of the limitations of using this compound in lab experiments is its relatively high cost and the specialized equipment and expertise required for its synthesis. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are many potential future directions for research involving 3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile. One area of research that shows promise is the development of this compound-based electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of this compound could be optimized to reduce its cost and increase its availability for research purposes.
In conclusion, this compound is a synthetic compound with unique chemical and biological properties that make it an ideal candidate for use in scientific research. Its potential applications in the field of organic electronics and the treatment of various diseases make it an exciting area of research for the future.
合成法
The synthesis of 3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesizing this compound involves the reaction of 2-naphthylamine with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then treated with acrylonitrile to yield this compound. This method has been optimized to yield high purity this compound with good yields.
科学的研究の応用
3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile has been used in a variety of scientific research applications due to its unique chemical and biological properties. One of the most promising areas of research for this compound is in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
特性
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-23-20-9-5-8-18(21(20)24-2)13-19(14-22)17-11-10-15-6-3-4-7-16(15)12-17/h3-13H,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMOJKABQQTCEU-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5363901.png)

![N-(3-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363915.png)
![7-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5363920.png)

![3-{2-[(3-isopropoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5363928.png)
![2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B5363933.png)

![N-benzyl-7-(cyclobutylcarbonyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5363945.png)
![2,3,6,7,8,9-hexahydro-1H,11H-cyclopenta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-11-one](/img/structure/B5363977.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5363982.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5363990.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)